Imidazo[1,2-a]pyridin-2(3H)-one
CAS No.: 3999-06-2
Cat. No.: VC21293332
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.
![Imidazo[1,2-a]pyridin-2(3H)-one - 3999-06-2](/images/no_structure.jpg)
Specification
CAS No. | 3999-06-2 |
---|---|
Molecular Formula | C7H6N2O |
Molecular Weight | 134.14 g/mol |
IUPAC Name | 3H-imidazo[1,2-a]pyridin-2-one |
Standard InChI | InChI=1S/C7H6N2O/c10-7-5-9-4-2-1-3-6(9)8-7/h1-4H,5H2 |
Standard InChI Key | VOPVTPADXCIVEE-UHFFFAOYSA-N |
SMILES | C1C(=O)N=C2N1C=CC=C2 |
Canonical SMILES | C1C(=O)N=C2N1C=CC=C2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Imidazo[1,2-a]pyridin-2(3H)-one consists of a fused ring system comprising an imidazole ring connected to a pyridine moiety. The compound features a lactam functional group at the 2-position, contributing significantly to its chemical behavior and biological activities. The molecular structure includes two nitrogen atoms—one within the imidazole portion and another at the bridging position between the two rings—creating a unique electronic distribution that influences its reactivity patterns and hydrogen-bonding capabilities .
Physicochemical Properties
The parent compound Imidazo[1,2-a]pyridin-2(3H)-one possesses distinct physicochemical characteristics that determine its behavior in biological systems and chemical reactions. According to the available data, it has a molecular formula of C₇H₆N₂O with a molecular weight of approximately 134.14 g/mol (calculated from the hydrochloride salt's molecular weight of 170.59 g/mol) . The compound exists predominantly as a solid at room temperature with moderate water solubility, which can be enhanced through salt formation, as evidenced by its hydrochloride derivative.
Spectroscopic Properties
Spectroscopic analysis of Imidazo[1,2-a]pyridin-2(3H)-one and its derivatives typically employs ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) for structural confirmation. These techniques enable precise identification of the compound's structural elements and functional groups, allowing researchers to verify synthetic products and investigate structural modifications .
Synthetic Methodologies
Classical Synthetic Routes
The synthesis of Imidazo[1,2-a]pyridin-2(3H)-one typically follows established methodologies involving the reaction between 2-aminopyridine derivatives and appropriate reagents to construct the imidazole ring. One common approach involves the reaction of 2-aminopyridine with chloroacetic acid under reflux conditions in the presence of a base such as triethylamine, followed by intramolecular cyclization to form the desired heterocyclic system .
Modern Synthetic Approaches
Recent advancements in synthetic chemistry have expanded the methodologies for obtaining Imidazo[1,2-a]pyridin-2(3H)-one and its derivatives. These approaches often emphasize solvent-free conditions, one-pot reactions, and environmentally friendly protocols. For instance, the solvent-free fusion reaction between 2-aminopyridine and appropriate reagents at moderate temperatures (around 60°C) represents an efficient pathway for constructing the imidazo[1,2-a]pyridine core structure . This approach reduces solvent waste and often provides improved yields compared to traditional methods.
Derivative Formation
The chemical versatility of Imidazo[1,2-a]pyridin-2(3H)-one permits various chemical transformations, particularly at the 3-position (adjacent to the carbonyl group) and on the pyridine ring. These modifications allow researchers to create libraries of derivatives with enhanced biological activities or altered physicochemical properties. For example, the formation of hydrochloride salts, as seen with Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride, can improve water solubility and bioavailability for pharmaceutical applications .
Biological Activities and Medicinal Applications
Antimicrobial Properties
Structure-Activity Relationship Analysis
Key Structural Determinants
The relationship between structural modifications and biological activity of Imidazo[1,2-a]pyridin-2(3H)-one derivatives has been extensively investigated. Table 1 summarizes some key structure-activity relationships observed in antifungal activity studies.
Table 1: Structure-Activity Relationships of Imidazo[1,2-a]pyridine Derivatives Against Candida albicans
Position of Modification | Substituent | Effect on Antifungal Activity |
---|---|---|
2-position (imidazole) | Phenyl | Provides stability to the molecule |
2-position (imidazole) | Chlorine | Variable effect; enhances activity with specific substituents |
6-position (pyridine) | Chlorine | Generally improves antifungal potency |
Phenyl ring (attached) | Hydroxyl (2-position) | Moderate activity (MIC ≥ 282.17 μmol/L) |
Phenyl ring (attached) | Amino (4-position) | Highest activity when combined with 2-chloro imidazo[1,2-a]pyridine (MIC 41.92 μmol/L) |
This data indicates that the biological activity of these compounds is highly dependent on the specific pattern of substitution, with certain combinations yielding significantly enhanced antifungal properties .
Antiprotozoal Activity Profile
The antiprotozoal activity of imidazo[1,2-a]pyridine-chalcone conjugates demonstrates promising potential for treating neglected tropical diseases. Table 2 highlights key findings regarding their activity against kinetoplastid parasites.
Table 2: Antiprotozoal Activity of Selected Imidazo[1,2-a]pyridine-Chalcone Conjugates
Parasite Species | Most Active Derivative | IC₅₀ Value (μM) | Selectivity Index |
---|---|---|---|
T. cruzi | Compound 7f | 8.5 | >50 |
T. b. brucei | Compound 7f | 1.35 | >50 |
T. b. rhodesiense | Compound 7e | 1.13 | >50 |
L. infantum | Various derivatives | Variable | Non-cytotoxic against MRC-5 and PMM |
These results demonstrate that specific imidazo[1,2-a]pyridine-chalcone conjugates exhibit potent activity against multiple protozoal pathogens while maintaining low cytotoxicity against mammalian cells, indicating their potential as lead compounds for drug development .
Comparative Analysis with Related Compounds
Relationship to Imidazo[1,2-a]pyridine-2,3-dione
Imidazo[1,2-a]pyridin-2(3H)-one shares structural similarities with Imidazo[1,2-a]pyridine-2,3-dione, though the latter contains an additional carbonyl group at the 3-position. This difference significantly impacts their chemical reactivity and biological properties. The 2,3-dione derivative (molecular formula C₇H₄N₂O₂, molecular weight 148.12 g/mol) possesses distinct physicochemical characteristics due to its diketo functionality .
Derivative Landscape
The structural versatility of the imidazo[1,2-a]pyridine scaffold has led to the development of numerous derivatives with diverse biological activities. These derivatives can be categorized based on their structural modifications, as outlined in Table 3.
Table 3: Classification of Imidazo[1,2-a]pyridine Derivatives Based on Structural Modifications
Derivative Type | Key Structural Features | Representative Examples | Notable Properties |
---|---|---|---|
Mono-ketones | Carbonyl at 2-position | Imidazo[1,2-a]pyridin-2(3H)-one | Parent compound with moderate activity |
Di-ketones | Carbonyls at 2,3-positions | Imidazo[1,2-a]pyridine-2,3-dione | Enhanced hydrogen bonding capability |
Chalcone conjugates | Arylpropenone at 3-position | 3-imidazo[1,2-a]pyridinyl-1-arylpropenone | Significant antifungal and antiprotozoal activities |
Halogenated derivatives | Chlorine or other halogens at various positions | 6-chloro-2-phenyl-H-imidazo[1,2-a]pyridine | Modified lipophilicity and bioavailability |
Salt forms | Ionic derivatives | Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride | Improved solubility properties |
This classification highlights the structural diversity within the imidazo[1,2-a]pyridine family and provides a framework for understanding their structure-property relationships .
Current Research Directions and Future Perspectives
Recent Advances in Synthetic Methodologies
Contemporary research continues to refine the synthetic routes to Imidazo[1,2-a]pyridin-2(3H)-one and its derivatives, with emphasis on green chemistry principles, improved yields, and streamlined purification processes. These advancements are crucial for facilitating larger-scale production and reducing the environmental impact of synthesis, particularly for derivatives showing promising biological activities .
Emerging Therapeutic Applications
The demonstration of antifungal activity against resistant Candida albicans strains suggests potential applications in addressing the growing challenge of antimicrobial resistance. Similarly, the antiprotozoal activity against trypanosomatid parasites indicates possible utility in treating neglected tropical diseases, which affect millions of people worldwide and often lack effective therapeutic options .
Challenges and Opportunities
Despite promising research findings, several challenges remain in the development of Imidazo[1,2-a]pyridin-2(3H)-one derivatives as therapeutic agents. These include optimizing pharmacokinetic properties, enhancing target selectivity, and addressing potential toxicity concerns. Future research will likely focus on rational design approaches informed by structure-activity relationships and molecular modeling to address these challenges.
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